molecular formula C15H26N2O4 B1524623 1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid CAS No. 1440535-47-6

1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid

Cat. No.: B1524623
CAS No.: 1440535-47-6
M. Wt: 298.38 g/mol
InChI Key: HDJUQMXQBAWFHA-UHFFFAOYSA-N
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Description

Chemical Name: 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid CAS Number: 1440535-47-6 Molecular Formula: C₁₅H₂₆N₂O₄ Molecular Weight: 298.38 g/mol Physical State: Solid (color unspecified) Purity: ≥95% (typical batch value) Applications: Primarily used in laboratory research, particularly in medicinal chemistry for synthesizing enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-9-6-12(10-17)16-7-4-11(5-8-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJUQMXQBAWFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling via Carbodiimide-Mediated Amide Bond Formation

One common approach uses carbodiimide chemistry to couple the Boc-protected pyrrolidin-3-yl amine with piperidine-4-carboxylic acid derivatives.

Step Reagents & Conditions Yield Notes
Activation of carboxylic acid 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), triethylamine in dichloromethane, room temperature, 5 h ~70% Activation forms O-acylisourea intermediate for amide bond formation
Coupling with Boc-pyrrolidin-3-yl amine Stirring under nitrogen, room temperature Efficient coupling with minimal racemization
Work-up Quenching with saturated sodium bicarbonate, extraction with dichloromethane, washing with water and brine, drying over sodium sulfate Standard organic work-up
Purification Column chromatography (silica gel, DCM/methanol/ammonium hydroxide) Yields light yellow solid product

This method yields the target compound with good purity and a yield of approximately 70%, as demonstrated in analogous piperidine derivatives synthesis.

Mixed Anhydride Method Using Isobutyl Chloroformate

An alternative preparation involves formation of a mixed anhydride intermediate followed by amine coupling:

Step Reagents & Conditions Yield Notes
Formation of mixed anhydride 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in tetrahydrofuran (THF), cooled to -10 °C, addition of N-methylmorpholine and isobutyl chloroformate over 1 h Controlled low temperature to avoid side reactions
Coupling with amine Addition of Boc-protected pyrrolidin-3-yl amine hydrochloride salt, stirring at room temperature for 1 h 73% Efficient amidation
Quenching and extraction Addition of water, extraction with methyl tert-butyl ether (MTBE) and aqueous NaOH, washing with brine, drying over sodium sulfate Standard organic extraction
Isolation Concentration and precipitation with petroleum ether, filtration, drying White solid product

This approach provides a high yield (73%) and is suitable for scale-up due to mild conditions and straightforward work-up.

Carbodiimide Coupling with N-Hydroxy-7-aza-benzotriazole Additive

A variation uses N-hydroxy-7-aza-benzotriazole (HOAt) to enhance coupling efficiency:

Step Reagents & Conditions Yield Notes
Coupling reagents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, HOAt, N-ethyl-N,N-diisopropylamine in dichloromethane at 0–20 °C for 10 h 88% HOAt improves coupling rate and reduces racemization
Work-up Washing with water, drying over sodium sulfate, solvent removal Efficient purification
Purification Column chromatography (petroleum ether/ethyl acetate 1:1) High purity white solid

This method achieves the highest reported yield (88%) and is preferred for sensitive substrates requiring mild conditions.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Temperature 0 to room temperature (20–25 °C) Lower temperatures reduce side reactions; room temperature sufficient for coupling
Solvent Dichloromethane, THF Good solubility for reagents, facilitates carbodiimide activation
Base Triethylamine, N-ethyl-N,N-diisopropylamine Neutralizes HCl formed, promotes coupling
Additives HOBt, HOAt Enhance coupling efficiency, reduce racemization
Reaction Time 5–10 hours Longer times improve conversion but may increase impurities

Purification Techniques

  • Extraction with aqueous sodium bicarbonate and brine to remove acidic and polar impurities.
  • Drying organic layers over sodium sulfate.
  • Concentration under reduced pressure.
  • Column chromatography on silica gel using solvent mixtures such as dichloromethane/methanol/ammonium hydroxide or petroleum ether/ethyl acetate.
  • Crystallization or precipitation from solvents like petroleum ether for final product isolation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purification Notes
Carbodiimide (EDC/HOBt) coupling EDC·HCl, HOBt, triethylamine, DCM RT, 5 h ~70 Column chromatography Standard amidation, moderate yield
Mixed anhydride Isobutyl chloroformate, N-methylmorpholine, THF -10 °C to RT 73 Precipitation, filtration Suitable for scale-up
Carbodiimide with HOAt EDC·HCl, HOAt, N-ethyl-N,N-diisopropylamine, DCM 0–20 °C, 10 h 88 Column chromatography Highest yield, mild conditions

Research Findings and Considerations

  • The use of carbodiimide coupling agents (EDC·HCl) with additives like HOBt or HOAt is well-established for amide bond formation in complex molecules, providing good yields and minimal racemization.
  • Mixed anhydride formation with isobutyl chloroformate offers an alternative pathway with comparable yields and is advantageous for larger scale synthesis due to ease of handling.
  • Reaction temperature and choice of base critically influence yield and purity.
  • Purification by column chromatography remains essential to isolate the target compound from side products and unreacted starting materials.
  • Protecting the pyrrolidine nitrogen with a Boc group is crucial to prevent side reactions during coupling.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: The pyrrolidine ring can be reduced to form a piperidine ring.

  • Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

  • Oxidation: Reagents like acyl chlorides, anhydrides, or coupling agents (e.g., DCC, EDC) in the presence of a base.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Strong acids like TFA or HCl in methanol.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Deprotected pyrrolidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

CAS: Not explicitly provided Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: ~245.28 g/mol Key Differences:

  • Lacks the pyrrolidin-3-yl substitution present in the target compound.
  • Applications: Used in studies targeting cytochrome P450 enzymes (e.g., CYP3A4) due to its carboxylic acid moiety .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

CAS: 652971-20-5 Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol Key Differences:

  • Incorporates a phenyl group at the 4-position of the piperidine ring, increasing hydrophobicity.
  • Chiral centers (3S,4R configuration) may enhance stereoselective binding to biological targets.
    Applications : Likely explored in asymmetric synthesis or receptor-targeted drug design .

1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid

CAS : 1199215-86-5
Molecular Formula : C₁₅H₂₄N₂O₄
Molecular Weight : 296.36 g/mol
Key Differences :

  • Contains a 5-oxo group on the pyrrolidine ring, introducing a ketone functionality that may enhance reactivity.

GSK3004774

Structure: 1-(3-(4-((S/R)-3-(((R)-1-(naphthalen-1-yl)ethyl)amino)pyrrolidin-1-yl)benzamido)propyl)piperidine-4-carboxylic acid Key Differences:

  • Features a naphthalene-substituted ethylamino group, significantly increasing lipophilicity and molecular complexity.
  • Exists as a 1:2 diastereomeric mixture, complicating purification but enabling stereochemical activity studies.

1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid

CAS : 1360587-65-0
Molecular Formula : C₁₄H₂₄N₂O₄
Molecular Weight : 284.36 g/mol
Key Differences :

  • Replaces the piperidine ring with a pyrrolidine, reducing ring size and conformational flexibility.
  • Shorter carbon chain may alter binding kinetics in enzyme inhibition assays .

Research Implications

  • Structural Modifications : The tert-butoxycarbonyl (Boc) group is a common protecting group, but substitutions (e.g., phenyl, naphthalene, or fluorine) drastically alter hydrophobicity and target engagement .
  • Diastereomer Complexity : Compounds like GSK3004774 highlight the importance of stereochemistry in pharmacological activity, necessitating advanced purification techniques .

Biological Activity

1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid is a compound characterized by its unique structural features, which include a piperidine ring and a pyrrolidine moiety. Its molecular formula is C15H26N2O4C_{15}H_{26}N_{2}O_{4}, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activities of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, particularly against bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria. This inhibition can lead to antibacterial effects, making such compounds valuable in developing new antibiotics.

Antibacterial Properties

Recent studies have shown that derivatives of piperidine and pyrrolidine exhibit significant antibacterial activity. For instance, compounds related to this compound have been tested against various Gram-positive and Gram-negative bacteria. The results indicate low nanomolar IC50 values against DNA gyrase and topoisomerase IV from E. coli, suggesting potent dual inhibition capabilities .

Table 1: Antibacterial Activity of Related Compounds

Compound NameIC50 (nM)MIC (µg/mL)Target Bacteria
Compound A<320.5E. coli
Compound B<1000.8S. aureus
Compound C<500.6Enterococcus faecalis

Case Studies

  • Study on Dual Inhibitors : A study published in March 2023 demonstrated that a series of inhibitors related to the compound showed excellent broad-spectrum antibacterial activities against strains like Enterococcus faecalis and Staphylococcus aureus. The findings highlighted the importance of structural modifications in enhancing antibacterial potency .
  • Research on Enzyme Inhibition : Another research effort focused on the enzyme inhibition characteristics of similar compounds, revealing that modifications in the piperidine ring significantly affected the binding affinity and inhibitory activity against bacterial topoisomerases .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation, but preliminary data suggest that its solubility and stability in biological systems may impact its efficacy as an antibiotic. Toxicity studies are essential to determine safe dosage levels for potential therapeutic applications.

Q & A

What are the common synthetic routes for 1-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)piperidine-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

[Basic]
Methodological Answer:
The synthesis typically involves sequential protection and coupling steps:

Boc Protection: React pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C to room temperature for 12 hours. Monitor completion via TLC (Rf ~0.5 in EtOAc/hexane).

Coupling: Use EDC/HOBt or DCC/DMAP to activate the carboxylic acid group of piperidine-4-carboxylic acid derivatives. React with Boc-protected pyrrolidine in anhydrous DMF under N₂. Stir at 25°C for 24 hours.

Purification: Isolate via silica gel chromatography (gradient: 30–70% EtOAc in hexane). Optimize stoichiometry (amine:acid = 1:1.2) and maintain inert conditions to prevent Boc deprotection .

How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR, IR) for this compound?

[Advanced]
Methodological Answer:
Discrepancies often arise from conformational dynamics or impurities. Address these by:

  • Variable-Temperature NMR: Acquire ¹H NMR spectra at −40°C to 60°C to identify rotameric equilibria. Compare peak splitting patterns with DFT-simulated spectra.
  • Complementary Techniques: Validate IR carbonyl stretches (predicted ~1700 cm⁻¹) with HRMS (mass error <2 ppm). For stereochemical conflicts, use X-ray crystallography or Mosher’s method .
  • Elemental Analysis: Confirm purity (>95%) via CHN analysis. Re-synthesize if impurities persist .

What crystallographic challenges are associated with determining the structure of this compound, and how can SHELX software address them?

[Advanced]
Methodological Answer:
Challenges include crystal twinning and weak diffraction (e.g., due to flexible Boc groups). Mitigate these using:

  • SHELXD: Solve phases via dual-space methods for small-molecule crystals. Use Patterson maps to locate heavy atoms.
  • SHELXL Refinement: Apply TWIN/BASF commands for twinned data. Refine anisotropic displacement parameters for non-H atoms. Monitor R1 (<5%) and wR2 (<12%) metrics.
  • Validation: Check residual electron density (<0.5 eÅ⁻³) and Flack parameter for absolute configuration .

What safety precautions are recommended when handling this compound based on its physicochemical properties?

[Basic]
Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and NIOSH-approved N95 respirators. Use in a fume hood to avoid inhalation of fine particles.
  • Storage: Keep at 2–8°C under nitrogen to prevent hydrolysis of the Boc group.
  • Spill Response: Neutralize acidic spills with sodium bicarbonate. Collect solid waste in sealed containers for incineration .

How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in subsequent derivatization reactions?

[Advanced]
Methodological Answer:

  • Steric Hindrance: The Boc group reduces nucleophilic reactivity at the pyrrolidine nitrogen, necessitating stronger coupling agents (e.g., HATU/DIPEA) for amide bond formation.
  • Acid Sensitivity: Deprotect with TFA/DCM (1:4 v/v) for 1 hour at 0°C to regenerate the free amine. Monitor by LC-MS (mass shift −100 Da).
  • Thermal Stability: Avoid heating above 40°C during reactions to prevent Boc cleavage .

What analytical techniques are most suitable for characterizing the purity and stereochemistry of this compound?

[Basic]
Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA-3 column (4.6 × 250 mm) with n-hexane/ethanol (80:20) to confirm enantiopurity (>99% ee).
  • NMR Stereochemical Analysis: Assign ¹³C signals for piperidine C-4 (δ ~175 ppm) and pyrrolidine C-3 (δ ~55 ppm) using COSY and NOESY.
  • X-ray Diffraction: Resolve absolute configuration with Cu-Kα radiation (λ = 1.5418 Å). Refine using Olex2/SHELXL .

How can researchers address low yields in the final coupling step of the synthesis?

[Advanced]
Methodological Answer:

  • Activation Optimization: Replace EDC with DCC (10% excess) and DMAP (catalytic) in DCM.
  • Solvent Screening: Test DMF, THF, or acetonitrile for solubility. Pre-dry solvents over molecular sieves.
  • Microwave-Assisted Synthesis: Perform coupling at 50°C for 2 hours (300 W) to accelerate kinetics.
  • Workup: Extract with 5% citric acid to remove unreacted amine. Confirm conversion via ¹H NMR integration .

What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

[Advanced]
Methodological Answer:
Key analogs include:

Analog Structural Variation Impact on Activity
Boc-piperidine-3-carboxylic acidPiperidine substitution at C-3Reduced binding affinity (IC50 ↑2-fold)
4-Methylpyrrolidine derivativeMethyl group at pyrrolidine C-4Improved metabolic stability (t½ ↑3h)
Free amine (Boc-deprotected)No protecting groupEnhanced cytotoxicity (EC50 ↓40%) but poor solubility

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid
Reactant of Route 2
1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid

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